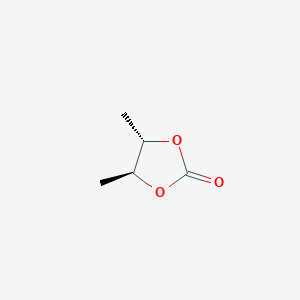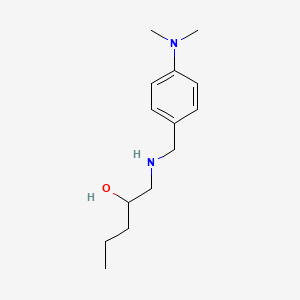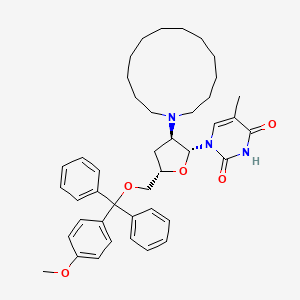
5,12-Naphthacenedione, 8-acetyl-10-((3-amino-3,5-dideoxy-beta-D-ribofuranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-, hydrochloride, (8S-cis)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,12-Naphthacenedione, 8-acetyl-10-((3-amino-3,5-dideoxy-beta-D-ribofuranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-, hydrochloride, (8S-cis)- is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as an active ingredient in certain chemotherapeutic agents, particularly in the treatment of various cancers. The compound’s structure includes multiple functional groups, contributing to its diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Naphthacenedione Core: This step involves the construction of the tetracyclic naphthacenedione structure through a series of cyclization reactions.
Functional Group Modifications: Introduction of the acetyl, amino, and methoxy groups is achieved through selective functionalization reactions.
Glycosylation: The attachment of the 3-amino-3,5-dideoxy-beta-D-ribofuranosyl moiety is performed using glycosylation techniques, often involving the use of glycosyl donors and acceptors under acidic or basic conditions.
Final Hydrochloride Formation: The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings and functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typical methods.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, each with distinct chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
This compound has extensive applications in scientific research, particularly in:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its interactions with biological macromolecules, including DNA and proteins.
Medicine: Employed in the development of chemotherapeutic agents for cancer treatment, owing to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Wirkmechanismus
The compound exerts its effects primarily through:
DNA Intercalation: Inserting itself between DNA base pairs, disrupting the DNA structure and function.
Topoisomerase Inhibition: Inhibiting topoisomerase enzymes, which are crucial for DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.
Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in cells, contributing to its cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Doxorubicin: Another anthracycline antibiotic with similar DNA intercalating properties.
Daunorubicin: Shares structural similarities and is used in the treatment of leukemia.
Epirubicin: A derivative with modified pharmacokinetic properties.
Uniqueness
This compound is unique due to its specific functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. Its ability to form a hydrochloride salt enhances its solubility and stability, making it a valuable therapeutic agent.
Eigenschaften
CAS-Nummer |
79898-13-8 |
|---|---|
Molekularformel |
C26H28ClNO10 |
Molekulargewicht |
550.0 g/mol |
IUPAC-Name |
(7S,9S)-9-acetyl-7-[(2R,3R,4S,5R)-4-amino-3-hydroxy-5-methyloxolan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C26H27NO10.ClH/c1-9-19(27)24(33)25(36-9)37-14-8-26(34,10(2)28)7-12-16(14)23(32)18-17(21(12)30)20(29)11-5-4-6-13(35-3)15(11)22(18)31;/h4-6,9,14,19,24-25,30,32-34H,7-8,27H2,1-3H3;1H/t9-,14+,19-,24-,25+,26+;/m1./s1 |
InChI-Schlüssel |
GRXYHNFFJITBLV-ZXAVJILZSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)O)N.Cl |
Kanonische SMILES |
CC1C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


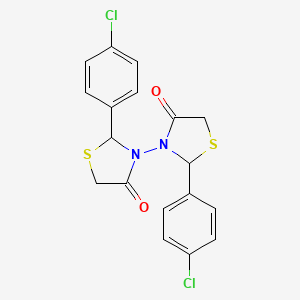
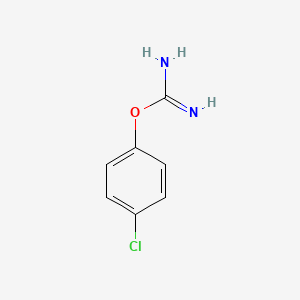
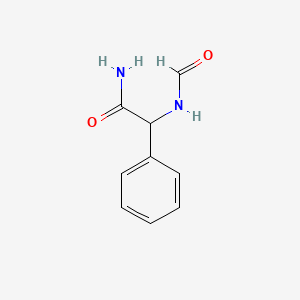
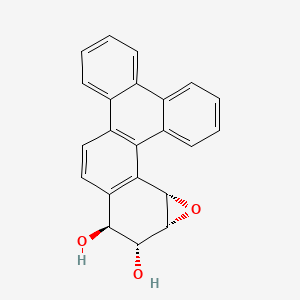

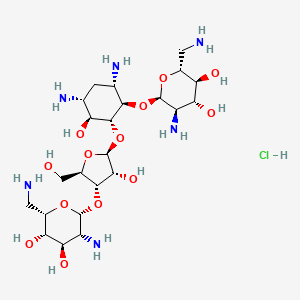
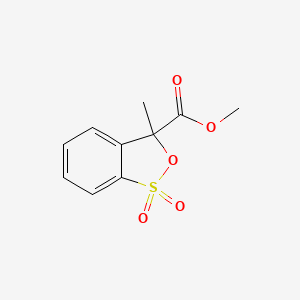
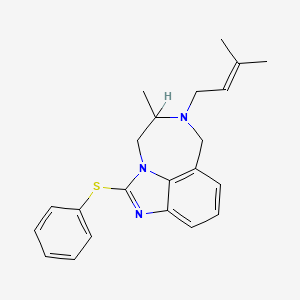

![4,8-dihydroxy-11-methoxy-11-methyl-2,6,12-trioxatricyclo[6.4.0.01,5]dodecan-7-one](/img/structure/B12797390.png)

